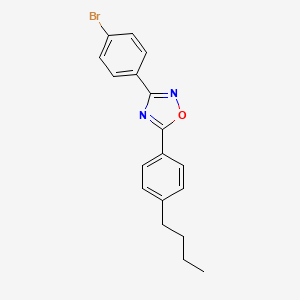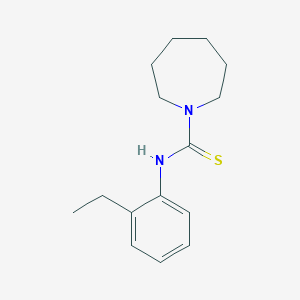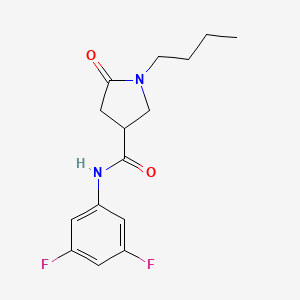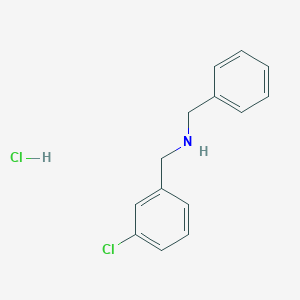![molecular formula C17H24ClNO3 B4692673 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B4692673.png)
1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride
描述
1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride, also known as FUL-186, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride involves the inhibition of the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which plays a crucial role in the synthesis of triglycerides. By inhibiting DGAT1, 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride reduces the synthesis and accumulation of triglycerides, which can lead to various diseases.
Biochemical and Physiological Effects:
1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride has been shown to have various biochemical and physiological effects, including reducing triglyceride synthesis and accumulation, inducing apoptosis and cell cycle arrest in cancer cells, reducing inflammation, improving cardiac function, and reducing myocardial infarction size.
实验室实验的优点和局限性
The advantages of using 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride in lab experiments include its high purity and yield, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. The limitations of using 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride, including:
1. Further optimization of the synthesis method to improve the yield and purity of 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride.
2. Investigation of the potential therapeutic applications of 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride in other diseases, such as metabolic disorders and neurodegenerative diseases.
3. Development of 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride analogs with improved solubility and potency.
4. Investigation of the potential side effects and toxicity of 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride at different concentrations.
5. Clinical trials to evaluate the safety and efficacy of 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride in human subjects.
In conclusion, 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. Its well-defined mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a promising candidate for further research and development.
科学研究应用
1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In cardiovascular disease research, 1-[4-(5-{[(3-methoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride has been shown to improve cardiac function and reduce myocardial infarction size.
属性
IUPAC Name |
1-[4-[5-[(3-methoxypropylamino)methyl]furan-2-yl]phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-13(19)14-4-6-15(7-5-14)17-9-8-16(21-17)12-18-10-3-11-20-2;/h4-9,13,18-19H,3,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCHOWXMNWHQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCCOC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4692590.png)



![2-oxo-N-[2-(vinyloxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B4692625.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4692631.png)
![5-benzylidene-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4692634.png)
![5-[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4692638.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4692650.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4692656.png)
![3-isopropyl-1-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4692667.png)
![6-(4-methoxyphenyl)-5-phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4692679.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4692680.png)
